Product packaging for Crotononitrile(Cat. No.:CAS No. 627-26-9)

Crotononitrile

Cat. No.: B1212536
CAS No.: 627-26-9
M. Wt: 67.09 g/mol
InChI Key: NKKMVIVFRUYPLQ-NSCUHMNNSA-N
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Description

Overview of Crotononitrile (B213123) as a Chemical Compound

This compound is characterized as a clear, light yellow liquid smolecule.comcymitquimica.com. Its structure, CH₃-CH=CH-CN, allows for a range of chemical transformations, making it a valuable building block in synthetic chemistry . The compound's reactivity stems from its conjugated π system and the electron-withdrawing nitrile group organic-chemistry.org. Research has explored its participation in reactions such as the Baylis-Hillman reaction, Michael additions, and as a precursor for pharmaceuticals and photoswitches smolecule.comorganic-chemistry.org. Beyond organic synthesis, this compound also finds applications in polymer chemistry, acting as a monomer that can impart properties like high mechanical strength and thermal stability to resulting polymers smolecule.com.

Significance in Contemporary Chemical Science

In contemporary chemical science, this compound serves as a key intermediate in the synthesis of a wide array of complex organic compounds. Its significance is particularly noted in the pharmaceutical and agrochemical industries, where it is used to introduce nitrogen-containing functional groups essential for developing new drugs and crop protection agents like herbicides and insecticides smolecule.com. Furthermore, it is employed in the production of fine chemicals, including dyes and pigments smolecule.com. In materials science, researchers investigate its use in advanced materials such as coatings and adhesives smolecule.com. This compound's role as a reagent in catalysis and its potential as a ligand in catalyst development also highlight its ongoing importance smolecule.com.

Isomeric Forms and Their Research Implications

This compound's existence in two geometric isomers, cis-crotononitrile and trans-crotononitrile, is a critical aspect of its research profile. These isomers exhibit differences in their physical properties and reactivity, leading to distinct research avenues for each.

cis-Crotononitrile

cis-Crotononitrile, also known as (Z)-2-butenenitrile, is one of the geometric isomers of this compound cas.orglookchem.com. Research has indicated that cis-crotononitrile exhibits specific neurotoxic properties, distinct from its trans counterpart. Studies comparing the effects of the two isomers in rats have shown that cis-crotononitrile can induce vestibular dysfunction, corneal opacity, hair cell loss, and gliosis in various brain regions nih.gov. Its metabolic activation, potentially mediated by CYP2E1, has also been a subject of investigation in relation to its toxicity sigmaaldrich.com.

Table 1: Physical Properties of cis-Crotononitrile

Property Value Source
Melting Point -72.6 °C cas.orglookchem.comchemicalbook.com
Boiling Point 106 °C (reported) / 108.92 °C (estimate) cas.orglookchem.comchemicalbook.com
Density 0.8231 g/cm³ at 20 °C cas.org
Refractive Index 1.4134 lookchem.com

trans-Crotononitrile

trans-Crotononitrile, also referred to as (E)-2-butenenitrile, is the other geometric isomer cymitquimica.com. While also used in organic synthesis, its biological effects differ from the cis isomer. Comparative studies suggest that trans-crotononitrile primarily triggers rearing deficits without causing the vestibular dysfunction, hair cell loss, or corneal opacity observed with cis-crotononitrile nih.gov. This isomeric specificity underscores the importance of structural requirements for nitrile-induced neurotoxicity, suggesting interactions with specific molecular targets nih.gov.

Table 2: Physical Properties of trans-Crotononitrile (typically contains ~20% cis-isomer)

Property Value Source
Purity >75.0% (GC) cymitquimica.com
Color/Form Colorless to Light yellow clear liquid cymitquimica.com
Molecular Weight 67.09 g/mol cymitquimica.com
SMILES C/C=C/C#N cymitquimica.com

Isomerization Studies

The interconversion between cis- and trans-crotononitrile is a significant area of research, particularly concerning the mechanisms and kinetics of this isomerization process.

Thermalcis-transIsomerization

The thermal cis-trans isomerization of this compound has been extensively studied, primarily in the gas phase. These studies have characterized the reaction as a homogeneous, unimolecular, reversible first-order reaction cdnsciencepub.comcdnsciencepub.comresearchgate.net. Research conducted at temperatures ranging from 300 °C to 560 °C and pressures between 0.2 to 20 mm has provided thermodynamic data for the equilibrium between the isomers cdnsciencepub.comcdnsciencepub.comresearchgate.net. For the equilibrium cistrans, the enthalpy change (ΔH) has been determined to be 0.17 ± 0.12 kcal/mole, with an entropy change (ΔS) of −0.39 ± 0.19 cal/mole °K cdnsciencepub.comresearchgate.net.

These studies have also identified potential side reactions, such as surface polymerization, which can occur at higher temperatures and affect the attainment of equilibrium cdnsciencepub.comcdnsciencepub.com. The kinetics of this thermal isomerization have been analyzed, yielding parameters such as the pre-exponential factor (log A = 11.0 ± 1.0) cdnsciencepub.com. The ease of separation of this compound into its cis and trans forms has also facilitated investigations into potential differences in reactivity between the isomers and the possibility of photosensitization of isomerization cdnsciencepub.com.

Table 3: Thermodynamic Parameters for cis-trans Isomerization of this compound

Parameter Value Source
ΔH 0.17 ± 0.12 kcal/mole cdnsciencepub.comresearchgate.net
ΔS −0.39 ± 0.19 cal/mole °K cdnsciencepub.comresearchgate.net

Compound List:

  • This compound
  • 2-butenenitrile
  • cis-Crotononitrile
  • trans-Crotononitrile
  • Allyl cyanide
  • Methacrylonitrile (B127562)
  • Acrylonitrile
  • 3,3'-iminodipropionitrile
  • Benzaldehyde
  • Acetaldehyde
  • Methyl crotonate
  • 1,4-diazabicyclo smolecule.comsmolecule.comsmolecule.comoctane
  • Acetylene
  • Hydrogen cyanide
  • 3-hydroxybutanenitrile
  • Cyanide
  • Acrylonitrile
  • Methyl methacrylate (B99206)
  • Crotonaldehyde
  • Crotonic acid
  • Gas-Phase Isomerization Kinetics

    The thermal cis-trans isomerization of this compound in the gas phase has been a subject of kinetic investigation. Studies have explored this isomerization as a homogeneous, unimolecular, reversible first-order reaction. Research conducted at temperatures ranging from 300 °C to 560 °C and pressures between 0.2 to 20 mm has provided insights into the thermodynamic parameters and kinetic behavior of this process cdnsciencepub.comresearchgate.netcdnsciencepub.comresearchgate.net.

    During these gas-phase studies, the primary observed side reaction with significant rate was surface polymerization. The isomerization reaction itself was found to be largely unaffected by the addition of oxygen or by packing the reaction vessel with glass wool, suggesting it is a truly homogeneous unimolecular process cdnsciencepub.com. The rate constant for the cis to trans isomerization was found to be dependent on pressure at lower pressures, indicating a transition from a unimolecular to a bimolecular regime, but became independent of pressure at higher pressures (e.g., 3 to 100 mm) cdnsciencepub.comresearchgate.net.

    Thermodynamic analysis of the equilibrium between the cis and trans isomers revealed that the cis isomer is more stable than the trans isomer. This stability is attributed to a negative entropy of activation (ΔS = -0.39 ± 0.19 cal/mole °K), similar to that observed in 2-butene (B3427860), which is explained by the potential barrier to internal rotation of the methyl group cdnsciencepub.com. The enthalpy change for the equilibrium (cis → trans) was determined to be ΔH = 0.17 ± 0.12 kcal/mole cdnsciencepub.comcdnsciencepub.com.

    Table 1: Thermodynamic Parameters for this compound Gas-Phase Isomerization

    Parameter Value Unit Reference
    ΔH 0.17 ± 0.12 kcal/mole cdnsciencepub.comcdnsciencepub.com
    ΔS -0.39 ± 0.19 cal/mole °K cdnsciencepub.comcdnsciencepub.com

    The kinetics were typically described by an Arrhenius equation, with rate constants calculated from experimental data. For instance, at 480 °C, rate constants were determined, showing a decrease with increasing pressure over a certain range cdnsciencepub.com.

    Catalyzed Isomerization

    While gas-phase isomerization can occur thermally, catalysts can also influence the isomerization of this compound. Research into catalyzed isomerization often focuses on achieving specific isomer ratios or enhancing reaction rates under milder conditions.

    Homogeneous Catalysis: Homogeneous catalysts, being in the same phase as the reactants, can offer high selectivity. Studies on similar compounds, like but-2-ene, show that catalysts such as iodine can significantly lower the activation energy for isomerization compared to the uncatalyzed thermal process lumenlearning.com. While specific studies detailing homogeneous catalysis for this compound isomerization are less prevalent in the provided search results, the general principles of alkene isomerization suggest that transition metal complexes or Lewis acids could potentially catalyze the cis-trans isomerization of this compound. For example, copper(I) complexes have been investigated for their ability to catalyze the addition of various Y-H bonds to electron-deficient olefins, including this compound, though this is an addition reaction rather than a direct isomerization nih.gov.

    Heterogeneous Catalysis: Heterogeneous catalysts, typically solid materials, offer advantages in terms of separation and recyclability. While not directly detailed for this compound isomerization in the provided snippets, heterogeneous catalysts are widely used for alkene isomerization reactions in industrial processes, such as hydrocarbon cracking and reforming wikipedia.org. Solid acids, like sulfated zirconia, have been shown to support nickel catalysts for alkene isomerization, preventing decomposition and improving selectivity compared to homogeneous counterparts chemrxiv.org. Historically, catalytic vapor-phase dehydration using alumina (B75360) catalysts at 300–400 °C to produce this compound from crotonamide (B15916) resulted in isomerization (trans:cis = 92:8) and catalyst coking . This indicates that heterogeneous catalysts can indeed influence the cis-trans ratio, though the primary focus was on the dehydration reaction.

    The development of heterogeneous catalysts for selective alkene isomerization, including this compound, remains an active area of research, aiming to combine the robustness of heterogeneous systems with the fine-tuning capabilities of homogeneous catalysts.


    Compound List:

    Structure

    2D Structure

    Chemical Structure Depiction
    molecular formula C4H5N B1212536 Crotononitrile CAS No. 627-26-9

    3D Structure

    Interactive Chemical Structure Model





    Properties

    IUPAC Name

    (E)-but-2-enenitrile
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    InChI

    InChI=1S/C4H5N/c1-2-3-4-5/h2-3H,1H3/b3-2+
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    InChI Key

    NKKMVIVFRUYPLQ-NSCUHMNNSA-N
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    Canonical SMILES

    CC=CC#N
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    Isomeric SMILES

    C/C=C/C#N
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    Molecular Formula

    C4H5N
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    DSSTOX Substance ID

    DTXSID0063604, DTXSID801026544
    Record name 2-Butenenitrile
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    Record name (E)-2-Butenenitrile
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    Molecular Weight

    67.09 g/mol
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    Physical Description

    Soluble in water (25 g/L at 25 deg C); [ChemIDplus] Slightly yellow clear liquid; [MSDSonline]
    Record name 2-Butenenitrile
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    Flash Point

    16 °C
    Record name 2-Butenenitrile
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    Vapor Pressure

    32.0 [mmHg]
    Record name 2-Butenenitrile
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    CAS No.

    627-26-9, 4786-20-3
    Record name trans-Crotononitrile
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    Record name 2-Butenenitrile, (E)-
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    Record name Crotononitrile
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    Record name 2-Butenenitrile
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    Record name Crotononitrile
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    Record name 2-BUTENENITRILE, (E)-
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    Synthetic Methodologies and Reaction Mechanisms

    Established Synthesis Routes

    Dehydrogenation of 2-Butylamine

    One method for synthesizing crotononitrile (B213123) involves the dehydrogenation of 2-butylamine. smolecule.com This process typically requires heating 2-butylamine under controlled conditions to facilitate the removal of hydrogen atoms, leading to the formation of the unsaturated nitrile. smolecule.com

    Reactions of Acrolein with Ammonia (B1221849)

    This compound can be produced through the reaction of acrolein with ammonia. smolecule.com In this process, acrolein serves as the starting material and reacts with ammonia to form this compound. smolecule.com This method is a known pathway for synthesizing nitriles from aldehydes. google.com Gas-phase catalytic oxidation of acrolein and ammonia over catalysts like molybdenum-based oxides can yield acrylonitrile, a related nitrile. google.comgoogle.com The reaction of acrolein with ammonia can also lead to the formation of other nitrogen-containing organic compounds through carbonyl-to-imine conversion. researchgate.net

    Knoevenagel Condensation Approaches

    The Knoevenagel condensation is a versatile method for carbon-carbon bond formation and can be used to synthesize this compound and its derivatives. researchgate.netwikipedia.orgbhu.ac.in This reaction involves the nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by dehydration. wikipedia.orgsigmaaldrich.com For instance, cyclopropyl-substituted crotononitriles have been synthesized via Knoevenagel condensation. researchgate.net The reaction is typically catalyzed by a weak base, such as an amine, to deprotonate the active hydrogen component without causing self-condensation of the carbonyl compound. wikipedia.org Various catalysts and conditions have been explored to optimize this reaction, including the use of ionic liquids and solvent-free microwave-assisted methods to improve yields and reaction times. bhu.ac.inniscpr.res.in

    Industrial-Scale Synthesis via Crotonic Acid Derivative Dehydration

    A prominent industrial method for producing high-purity this compound involves a two-step process starting from crotonic acid. google.com This route is favored for its high yield and the ability to produce the desired trans-isomer with high purity.

    The first step is the conversion of crotonic acid into crotonamide (B15916). This is achieved by reacting crotonic acid with thionyl chloride in dichloromethane, with a catalytic amount of dimethylformamide (DMF), to form the intermediate crotonyl chloride. This intermediate is then treated with an aqueous ammonia solution to yield crotonamide. google.com The reaction is carefully controlled, often at low temperatures (0-10 °C), to ensure a high yield of the crotonamide intermediate. google.com

    Table 1: Reaction Parameters for Crotonamide Synthesis google.com

    ParameterValue
    Starting MaterialCrotonic Acid
    ReagentsThionyl Chloride, Dichloromethane, DMF (catalyst), Ammonia water
    Temperature0-10 °C
    Molar Ratio (Crotonic acid:DMF:Thionyl chloride:Ammonia water)1 : 0.009-0.01 : 1.60-1.80 : 4.50-4.80
    Yield~80.9%

    The second step is the dehydration of the synthesized crotonamide to produce this compound. google.com This is typically accomplished using a dehydrating agent like benzenesulfonyl chloride in the presence of pyridine (B92270) and dichloromethane. google.com The reaction is conducted at a low temperature (0-10 °C) to minimize isomerization and ensure high purity of the final trans-crotononitrile product. After the reaction, the mixture undergoes a workup process involving washing with citric acid and sodium bicarbonate solutions, followed by concentration under reduced pressure to obtain the final product. google.com This method has been shown to achieve yields of approximately 88.8% with a purity of over 99%.

    Alternative dehydration methods include using phosphorus oxychloride, which can yield 65–72% this compound, or catalytic vapor-phase dehydration over alumina (B75360) catalysts at 300–400°C, which can achieve a 78% yield but may lead to some isomerization and catalyst coking.

    Table 2: Performance Metrics for Industrial this compound Synthesis

    ParameterValue
    Starting IntermediateCrotonamide
    Dehydrating AgentsBenzenesulfonyl chloride, Pyridine
    SolventDichloromethane
    Temperature0-10 °C
    Molar Yield88.8%
    Product Purity (trans-isomer)>99%
    Critical Reaction Parameters and Optimization

    The synthesis of this compound, particularly achieving a high-purity trans-isomer, is influenced by several critical reaction parameters. Optimization of these parameters is crucial for maximizing yield, ensuring product purity, and developing cost-effective and environmentally conscious industrial processes. google.com

    A patented method for producing trans-crotononitrile involves a two-step process starting from crotonic acid. google.com The first step is the conversion of crotonic acid to crotonamide, followed by dehydration to yield this compound. Key parameters in this synthesis include reaction temperature, the molar ratios of reactants and catalysts, and the choice of solvents. google.com

    Optimization studies have identified the following crucial parameters:

    Temperature: The initial conversion of crotonic acid to crotonyl chloride is performed at a controlled temperature of 0-10 °C. google.com Subsequent distillation steps for solvent recovery and product isolation are also temperature-sensitive, with atmospheric distillation at 60–70°C and vacuum distillation at a head temperature of 35–45°C.

    Molar Ratios: The molar ratio of reactants is critical. For instance, the conversion of crotonic acid to crotonamide specifies a molar ratio of crotonic acid to dimethylformamide (DMF), thionyl chloride, and ammonia water as 1:0.009-0.01:1.60-1.80:4.50-4.80. google.com

    Catalyst and Reagents: The choice of dehydrating agent and catalyst in the second step is vital. Benzenesulfonyl chloride in the presence of pyridine is used to dehydrate crotonamide to this compound.

    Solvent: Dichloromethane (DCM) is used as a solvent in the initial reaction. The recovery of DCM through a two-stage distillation process is an important part of process optimization for scalability and cost-effectiveness.

    The use of Design of Experiments (DoE) and Response Surface Methodology (RSM) are powerful tools for optimizing such reaction parameters, allowing for the systematic investigation of the effects of multiple factors and their interactions on the reaction yield and product quality. celonpharma.comnih.govrsc.org

    Catalytic Methods for Enhanced Yield and Efficiency

    Catalytic methods play a significant role in enhancing the yield and efficiency of reactions involving this compound, both in its synthesis and its subsequent transformations. Various catalytic systems, including those based on transition metals and organocatalysts, have been developed.

    A notable method for this compound synthesis involves the dehydration of crotonamide using benzenesulfonyl chloride and pyridine. google.com In this process, pyridine acts as a catalyst. Furthermore, ruthenium-based catalysts have been employed in reactions where this compound acts as a hydrogen acceptor. For example, a catalyst system of Ru(PPh₃)₃(CO)H₂ with xantphos (B1684198) has been used for the oxidative esterification of alcohols and aldehydes, with this compound facilitating the reaction. organic-chemistry.org

    Manganese-based pincer complexes have emerged as effective catalysts for various addition reactions to this compound. These catalysts operate under mild, neutral, and base-free conditions, which is advantageous for preserving base-sensitive functional groups. researchgate.netnih.govrsc.org For instance, a dearomatized manganese pincer complex has been shown to catalyze the oxa- and aza-Michael addition of alcohols and amines to this compound with high efficiency and selectivity. rsc.orgresearchgate.netrsc.org The catalyst loading can be as low as 0.1 mol%, and the reactions can often be performed at room temperature. rsc.orgresearchgate.net

    The table below summarizes some catalytic systems used in reactions involving this compound:

    Catalyst SystemReaction TypeSubstratesKey Advantages
    PyridineDehydrationCrotonamideHigh yield of trans-crotononitrile google.com
    Ru(PPh₃)₃(CO)H₂ / xantphosOxidative EsterificationAlcohols, AldehydesThis compound as hydrogen acceptor organic-chemistry.org
    Dearomatized Manganese Pincer ComplexOxa-Michael AdditionThis compound, AlcoholsMild, neutral, base-free conditions, high yields rsc.orgresearchgate.netrsc.org
    Dearomatized Manganese Pincer ComplexAza-Michael AdditionThis compound, AminesMild, neutral, base-free conditions, high yields rsc.orgresearchgate.netrsc.org
    PNP-Manganese Pincer ComplexHeteroaddition of NitrilesThis compound, Saturated NitrilesAtom-economical, base-free, good functional group tolerance researchgate.netnih.gov

    Biocatalytic Stereoselective Production (Potential)

    While specific examples of the direct biocatalytic stereoselective production of this compound are not extensively documented, the field of biocatalysis offers significant potential for the synthesis of chiral molecules derived from or related to this compound. researchgate.netcnr.it Biocatalysts, such as enzymes and whole-cell systems, are known for their high enantioselectivity, regioselectivity, and diastereoselectivity, often operating under mild and environmentally friendly conditions. interesjournals.orgau.dk

    The potential for biocatalytic applications involving this compound can be inferred from related research. For instance, lipases are widely used for the kinetic resolution of racemic mixtures and the asymmetric synthesis of various compounds. cnr.itinteresjournals.org It is conceivable that enzymatic reactions could be developed for the stereoselective transformation of this compound or its precursors.

    Furthermore, the reduction of α,β-unsaturated nitriles, a class of compounds to which this compound belongs, can be achieved using biocatalysts like baker's yeast, often yielding chiral products. cnr.it Research into the enantioselective coupling of alkynes and this compound using a combination of photoredox and cobalt dual catalysis has demonstrated the synthesis of enantioenriched homoallylic nitriles, highlighting the potential for creating stereodefined products from this compound. researchgate.net

    The development of biocatalytic methods for this compound would align with the principles of green chemistry by offering a more sustainable alternative to traditional chemical synthesis. rsc.orgresearchgate.net

    Advanced Reaction Pathways and Mechanisms

    Nucleophilic Addition Reactions

    This compound, as an α,β-unsaturated nitrile, is susceptible to nucleophilic attack at the carbon-carbon double bond (conjugate or 1,4-addition) and at the carbon atom of the nitrile group (1,2-addition). masterorganicchemistry.comsavemyexams.com The polarity of the C=C-C≡N system makes the β-carbon electrophilic and a prime target for nucleophiles.

    The general mechanism of nucleophilic addition involves the attack of a nucleophile on an electrophilic center, leading to the formation of a new single bond and the breaking of a pi bond. masterorganicchemistry.comsavemyexams.comlibretexts.org In the case of this compound, this can lead to a variety of functionalized products. These reactions can be promoted by either base or acid. libretexts.org In base-promoted additions, a strong nucleophile directly attacks the electrophilic carbon. libretexts.org In acid-catalyzed additions, the nitrile or another functional group is first protonated, increasing the electrophilicity of the molecule. libretexts.org

    Examples of nucleophiles that react with this compound include organocuprates, amines, alcohols, and carbanions. rsc.orgresearchgate.netimperial.ac.uk

    Michael Additions

    The Michael addition, a specific type of conjugate addition, is a key reaction of this compound. nih.govrsc.orgresearchgate.netimperial.ac.uk This reaction involves the addition of a nucleophile (the Michael donor) to the β-carbon of the α,β-unsaturated nitrile (the Michael acceptor). nih.gov

    The reaction is typically catalyzed by a base, which deprotonates the Michael donor to form a more reactive enolate or related nucleophile. However, modern catalytic methods, such as the use of manganese pincer complexes, allow for these additions to occur under neutral, base-free conditions. researchgate.netnih.govrsc.org This is particularly advantageous as it avoids side reactions like polymerization or self-addition that can occur with α,β-unsaturated nitriles under strongly basic conditions. nih.gov

    A variety of nucleophiles can participate in Michael additions with this compound, including:

    Organocuprates: Pyridylcuprates have been shown to add to this compound in good yields. imperial.ac.uk

    Alcohols (Oxa-Michael Addition): In the presence of a manganese pincer catalyst, alcohols add to this compound to form β-alkoxy nitriles. rsc.orgresearchgate.netrsc.org

    Amines (Aza-Michael Addition): Similarly, primary and secondary amines react with this compound under manganese catalysis to yield β-amino nitriles. rsc.orgresearchgate.netrsc.org

    Saturated Nitriles (Heteroaddition): A notable development is the manganese-catalyzed heteroaddition of saturated nitriles to this compound. researchgate.netnih.gov

    The table below provides examples of Michael additions to this compound:

    Michael DonorCatalystProduct TypeYield
    4-pyridylcuprate-β-pyridyl nitrile90% imperial.ac.uk
    IsopropanolDearomatized Mn-pincer complexβ-isopropoxy nitrile96% rsc.org
    n-ButylamineDearomatized Mn-pincer complexβ-(n-butylamino) nitrile62% rsc.org
    Benzyl cyanidePNP-Mn pincer complexGlutaronitrile (B146979) derivativeModerate to good nih.gov
    Heteroaddition of Saturated Nitriles to Unsaturated Nitriles

    A significant advancement in the functionalization of this compound is the manganese-catalyzed heteroaddition of saturated nitriles. researchgate.netnih.gov This atom-economical reaction allows for the direct formation of a C-C bond between a saturated nitrile and this compound, yielding valuable glutaronitrile derivatives. researchgate.netnih.gov

    This transformation is catalyzed by a PNP-manganese pincer complex and proceeds under mild, base-free conditions, demonstrating excellent functional group tolerance. researchgate.netnih.gov The reaction is believed to proceed through a template-type pathway. The catalyst selectively activates the saturated nitrile, which then adds as a nucleophile to the this compound in a Michael-type fashion. researchgate.net

    Electrophilic and Nucleophilic Substitution Reactions

    The nitrile group in this compound is strongly polarized, rendering the carbon atom electrophilic. libretexts.org This makes it susceptible to attack by nucleophiles. libretexts.orgthermofisher.com Nucleophilic substitution reactions are fundamental in organic chemistry and allow for the interconversion of functional groups. thermofisher.com In these reactions, a nucleophile, an electron-rich species, replaces a leaving group. ebsco.commhmedical.com The nitrile group itself can participate in nucleophilic or electrophilic attacks, leading to a variety of substituted products.

    Conversely, electrophilic substitution reactions typically involve electron-rich compounds, often aromatic structures, where an electrophile replaces an atom, usually hydrogen. ebsco.com While the primary reactivity of the nitrile group is with nucleophiles, the double bond in this compound can undergo electrophilic addition reactions. uacdn.net

    Hydrogen Transfer Reactions

    This compound serves as an effective hydrogen acceptor in various catalytic hydrogen transfer reactions. organic-chemistry.org In these processes, this compound facilitates the transfer of hydrogen atoms from one molecule to another. α,β-Unsaturated nitriles, like this compound, have proven to be more effective for this purpose than simple alkenes and alkynes. rsc.org The volatility of this compound and its reduced product makes it a suitable choice for these transformations. rsc.org

    A significant application of this compound as a hydrogen acceptor is in the ruthenium-catalyzed oxidation of alcohols. rsc.orgrsc.org Primary alcohols and aldehydes can be oxidized to their corresponding methyl esters by reacting with methanol (B129727) in the presence of this compound. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This reaction is typically catalyzed by a combination of a ruthenium complex, such as Ru(PPh₃)₃(CO)H₂, and a ligand like xantphos. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

    The process involves the initial oxidation of the alcohol to an aldehyde. rsc.org This aldehyde then reacts with methanol to form a hemiacetal, which is further oxidized to the methyl ester. rsc.org The addition of a small amount of water has been found to be beneficial for the reaction. rsc.org This methodology is applicable to a range of substrates, including aliphatic and benzylic alcohols, and even alkene-containing alcohols can be oxidized without the reduction or isomerization of the double bond. rsc.orgorganic-chemistry.org

    SubstrateCatalyst SystemHydrogen AcceptorProductYield (%)Reference
    Primary AlcoholsRu(PPh₃)₃(CO)H₂ / xantphosThis compoundMethyl EstersHigh rsc.orgorganic-chemistry.org
    AldehydesRu(PPh₃)₃(CO)H₂ / xantphosThis compoundMethyl EstersHigh organic-chemistry.orgresearchgate.net
    p-Nitrobenzyl alcoholRu(PPh₃)₃(CO)H₂ / xantphosThis compoundMethyl p-nitrobenzoate84 (conversion) rsc.org
    CyclohexylmethanolRu(PPh₃)₃(CO)H₂ / xantphosThis compoundMethyl cyclohexanecarboxylate76 (conversion) rsc.org
    Cinnamyl alcoholRu(PPh₃)₃(CO)H₂ / xantphosThis compoundMethyl cinnamate- rsc.org
    CitronellolRu(PPh₃)₃(CO)H₂ / xantphosThis compoundMethyl citronellate- rsc.org

    Cross-Electrophile Coupling Reactions

    Cross-electrophile coupling (XEC) represents a significant advancement in carbon-carbon bond formation, enabling the coupling of two distinct electrophilic partners through a reductive process catalyzed by a transition metal. acs.org This approach circumvents the need for pre-synthesized, often sensitive organometallic nucleophiles. Nickel catalysis has been particularly prominent in this field, demonstrating broad utility in coupling various electrophiles. nih.govnih.gov

    Nickel-Catalyzed Dicarbofunctionalization of Alkenes

    A key application of cross-electrophile coupling is the 1,2-dicarbofunctionalization of alkenes, which installs two new carbon-based groups across a double bond in a single step. nih.govnih.gov Nickel catalysis is effective for this transformation due to the favorable properties of nickel complexes, including their ability to undergo facile oxidative addition and participate in both two-electron and radical-based pathways. nih.govresearchgate.net

    In the context of this compound, which is an electron-poor alkene, nickel-catalyzed cross-electrophile dicarbofunctionalization has been successfully demonstrated. For instance, the coupling of tertiary alkyl iodides and aryl iodides with this compound proceeds efficiently. acs.orgnih.gov This three-component reaction highlights the versatility of nickel catalysis in constructing complex molecular architectures from simple, readily available precursors. nih.govchinesechemsoc.org

    Radical Addition Mechanisms

    The mechanism of many nickel-catalyzed cross-electrophile couplings, particularly those involving C(sp³)-hybridized electrophiles, often involves radical intermediates. nih.govoaepublish.comoaes.cc Mechanistic studies suggest a radical-chain pathway where selectivity is governed by the differential reactivity of the two electrophiles with the nickel catalyst. nih.govnih.gov

    Typically, the catalytic cycle is initiated by the oxidative addition of the more reactive electrophile (e.g., an aryl halide) to a Ni(0) complex to form an organonickel(II) intermediate. nih.govnih.gov This intermediate can then react with a radical generated from the second electrophile (e.g., an alkyl halide). In the dicarbofunctionalization of alkenes like this compound, a tertiary radical can add to the alkene. This step is often highly diastereoselective. acs.org The resulting radical is then trapped by the arylnickel(II) species to form a Ni(III) intermediate, which subsequently undergoes reductive elimination to furnish the final product and a Ni(I) species that propagates the radical chain. nih.govnih.gov This radical addition mechanism is consistent with experimental observations in the dicarbofunctionalization of this compound, where high diastereoselectivity is achieved. acs.org

    Reductive Coupling of Alkynes and this compound

    A novel and highly selective method has been developed for the reductive coupling of alkynes with this compound, yielding valuable chiral molecules. researchgate.netresearchgate.netnih.gov This transformation provides access to enantioenriched homoallylic nitriles that feature a stereodefined trisubstituted alkene, which are important chiral building blocks in organic synthesis. researchgate.netacs.org

    Visible Light Organophotoredox Cobalt Dual Catalysis

    The successful reductive coupling of alkynes and this compound is achieved through a dual catalytic system that combines a visible light organophotoredox catalyst with a cobalt catalyst. researchgate.netnih.govacs.org This approach avoids the use of stoichiometric metallic reductants by using a simple organic base and water as the hydrogen atom source in a photoinduced process. nih.govacs.org The reaction proceeds under mild conditions at room temperature, demonstrating high generality and tolerance for various functional groups. researchgate.net Dual photoredox/transition-metal catalysis has emerged as a powerful strategy for forging challenging carbon-carbon bonds under significantly milder conditions than traditional methods. researchgate.net

    Enantioenriched Homoallylic Nitrile Synthesis

    This dual catalytic method enables the synthesis of a diverse array of enantioenriched homoallylic nitriles with exceptional levels of control over selectivity. researchgate.netresearchgate.net The reaction demonstrates excellent results across three critical parameters: regioselectivity, stereoselectivity (E/Z), and enantioselectivity. nih.govacs.org

    The following table summarizes the representative results for the synthesis of enantioenriched homoallylic nitriles from the reductive coupling of various alkynes with this compound.

    EntryAlkyne SubstrateProduct Yield (%)Regioselectivity (rr)Stereoselectivity (E/Z)Enantioselectivity (ee %)
    1Phenylacetylene92>20:1>20:196
    24-Methylphenylacetylene95>20:1>20:197
    34-Methoxyphenylacetylene93>20:1>20:198
    44-Fluorophenylacetylene89>20:1>20:195
    52-Naphthylacetylene88>20:1>20:194
    6Cyclohexylacetylene7515:1>20:192
    Data sourced from studies on visible light organophotoredox cobalt dual catalysis. researchgate.netnih.govacs.org

    The resulting nitrile products can be readily transformed into other valuable chiral building blocks, further underscoring the synthetic utility of this methodology. researchgate.netacs.org

    Reactions with Carbon Cluster Ions

    The gas-phase reactivity of this compound has been investigated with carbon cluster ions (Cₙ⁺, where n = 10-20) using Fourier transform ion cyclotron resonance spectrometry (FT-ICR). acs.org These studies provide fundamental insights into the ion/molecule reactions and thermochemical stability of these carbon species. acs.orgxml-journal.net

    The reactions between Cₙ⁺ and this compound at low pressures result primarily in the formation of adduct ions. acs.org These adducts can be stabilized through radiative emission or can undergo fragmentation by losing a neutral species, such as a hydrogen atom (H) or hydrogen cyanide (HCN). acs.org

    A notable finding is that the reaction rate constants for this compound with carbon clusters are significantly larger than those for similar reactions with hydrogen cyanide or acrylonitrile. acs.org The reaction efficiency shows a strong dependence on the size of the carbon cluster, with C₁₃⁺ and C₁₇⁺ exhibiting exceptionally high reactivity. acs.org This reactivity correlates inversely with the known thermochemical stability of the carbon clusters. acs.org The nature of the reaction products also depends on whether the carbon cluster has an even or odd number of carbon atoms. acs.org

    The table below presents the rate constants and primary product distributions for the reaction of selected carbon cluster ions with this compound.

    Carbon Cluster Ion (Cₙ⁺)Rate Constant (k) (10⁻¹⁰ cm³ molecule⁻¹ s⁻¹)Primary Products
    C₁₀⁺0.4Adduct, [Adduct-H]⁺
    C₁₁⁺1.8Adduct
    C₁₂⁺0.6Adduct, [Adduct-H]⁺
    C₁₃⁺4.9Adduct
    C₁₄⁺0.7Adduct, [Adduct-H]⁺
    C₁₅⁺1.5Adduct
    C₁₇⁺4.5Adduct
    Data derived from gas-phase reaction studies. acs.org

    Collision-induced dissociation (CID) experiments reveal that adduct ions from odd-numbered clusters like C₁₁⁺ and C₁₃⁺ tend to dissociate back to the original cluster ion. In contrast, adducts from even-numbered clusters exhibit different fragmentation patterns. acs.org

    Adduct Formation and Fragmentation

    The formation of adducts is a key step in many chemical and biological processes. An adduct is a product of a direct addition of two or more distinct molecules, resulting in a single reaction product containing all atoms of all components. The study of these adducts and their subsequent fragmentation provides insight into reaction mechanisms and molecular structure.

    Collision-induced dissociation (CID) is a common technique used in mass spectrometry to fragment molecular ions for structural analysis. In beam-type CID, the fragmentation of DNA adducts can be extensive, leading to the formation of an aglycone ion and other product ions that reveal structural details of the modified base. mdpi.com For certain adducts, such as those of phosphatidylcholines (PCs), fragmentation pathways under low-energy CID can be complex. researchgate.net The initial step often involves the production of a demethylated fragment ion, which then undergoes further fragmentation through several major and minor pathways. researchgate.net These pathways can include the loss of fatty acids as ketenes or the formation of acyl anions, with the relative intensities of the fragment ions providing quantitative information about isomeric species. researchgate.net

    Reaction Efficiencies and Thermochemical Stability

    The efficiency of a chemical reaction and the thermochemical stability of the compounds involved are critical parameters in chemical synthesis and process safety. Reaction efficiency is often measured by the yield of the desired product and the rate of the reaction. Thermochemical stability refers to the stability of a substance to decomposition under thermal stress.

    Predictive software, such as CHETAH (Chemical Thermodynamic and Hazard Evaluation), can be used to estimate thermochemical parameters like heats of formation and reaction enthalpies using group contribution methods. core.ac.uk These predictions are valuable for assessing potential hazards at an early stage of process development. core.ac.uk However, experimental techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) provide more accurate data on the thermal behavior of substances, including the onset temperature of exothermic effects and the energy released. core.ac.uk

    For instance, a study comparing CHETAH predictions with experimental DSC results for a range of chemicals found that while the software often provided a conservative evaluation of the energy release potential, the predicted decomposition enthalpies could have high scattering for certain classes of compounds. core.ac.uk The thermochemistry and rate parameters of reactions can also be investigated through ab initio calculations, which can elucidate reaction pathways and predict major products. acs.org

    Self-Condensation Reactions

    Self-condensation is a reaction where two molecules of the same compound react with each other. A classic example is the aldol (B89426) condensation, where a carbonyl-containing compound acts as both an electrophile and a nucleophile. wikipedia.org This is also referred to as a symmetrical aldol condensation. wikipedia.org For example, two molecules of acetone (B3395972) can condense to form mesityl oxide. wikipedia.org

    In many synthetic applications, self-condensation is an undesirable side reaction that needs to be minimized, especially in mixed aldol condensations where two different carbonyl compounds are intended to react. wikipedia.org Strategies to prevent self-condensation include using a non-enolizable partner that lacks acidic protons and is more electrophilic, or the quantitative formation of an enolate ion from one of the reactants before introducing the second. wikipedia.org

    In the context of this compound derivatives, β-aminothis compound can undergo self-condensation to yield 4-amino-1,3-dicyano-2-methylpenta-1,3-diene, which can then cyclize to form a substituted pyridine. cdnsciencepub.com The mechanism for this self-condensation has been proposed to involve the formation of a carbonium ion intermediate. cdnsciencepub.com

    Specific Named Reactions

    The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile such as a tertiary amine or phosphine. rsc.orgalliedacademies.org This atom-economic reaction generates densely functionalized molecules, often α-methylene-β-hydroxy carbonyls, which are valuable synthetic intermediates. rsc.org

    The generally accepted mechanism for the amine-catalyzed MBH reaction involves a sequence of steps: rsc.orguni-muenchen.de

    Michael Addition: The tertiary amine catalyst adds to the activated alkene to form a zwitterionic enolate.

    Aldol Addition: The zwitterionic intermediate attacks the aldehyde electrophile.

    Proton Transfer: An intramolecular proton shift occurs.

    Elimination: The catalyst is eliminated to regenerate it and form the final product.

    This compound, being a β-substituted activated alkene, is generally less reactive in the Baylis-Hillman reaction. rsc.orguni-muenchen.de Successful reactions with this compound often require more forcing conditions, such as high pressure or microwave irradiation. rsc.orgalliedacademies.org The reaction of this compound with benzaldehyde, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), has been a subject of mechanistic investigation. researchgate.netscientificlabs.co.uk The ratio of the resulting E- and Z-isomers of 2-(hydroxy-phenyl-methyl)-but-2-enenitrile is influenced by the solvent, pressure, and catalyst used. researchgate.net

    Table 1: Factors Influencing the Baylis-Hillman Reaction of this compound

    Factor Observation Reference
    Pressure High pressure can enhance the reaction rate. rsc.orgresearchgate.net
    Catalyst Tertiary amines like DABCO are commonly used. scientificlabs.co.uk
    Solvent The solvent can affect the ratio of E/Z isomers. researchgate.net
    Irradiation Microwave irradiation can promote the reaction. rsc.org

    The Knoevenagel condensation is a modification of the aldol condensation where an active methylene (B1212753) compound reacts with a ketone or an aldehyde in the presence of a weak base, such as an amine, to form a C-C bond. bhu.ac.insigmaaldrich.com The reaction is typically followed by a dehydration step to yield an α,β-unsaturated product. sigmaaldrich.com

    This reaction is widely used for the synthesis of various derivatives. For example, benzylidenemalononitrile (B1330407) derivatives are synthesized through the Knoevenagel condensation of aromatic aldehydes with malononitrile (B47326). bhu.ac.in These derivatives are valuable intermediates in the synthesis of various organic compounds. bhu.ac.in

    While direct Knoevenagel condensation involving this compound itself is less common as it is often the product of such reactions, the synthesis of this compound derivatives can be achieved through this method. For instance, coumarin-3-yl this compound derivatives have been synthesized from 3-acetyl and/or 3-benzoyl coumarin (B35378). researchgate.net The reaction of 3-acetylcoumarin (B160212) with malononitrile or ethyl cyanoacetate (B8463686) in the presence of a catalyst like ammonium (B1175870) acetate (B1210297) or piperidine (B6355638) can lead to the formation of these derivatives. fayoum.edu.eg

    Recent advancements in the Knoevenagel condensation focus on greener synthetic methods, such as using microwave irradiation, ultrasound, or solvent-free conditions to improve yields and reaction times. bhu.ac.in

    Polymer Chemistry and Materials Science Research

    Crotononitrile (B213123) as a Monomer in Polymerization

    This compound functions as a monomer in polymerization processes, contributing its unique chemical functionalities to the resulting polymer chains. Its incorporation into polymer structures can lead to materials with improved mechanical and thermal properties compared to polymers derived from simpler monomers smolecule.com. While specific large-scale industrial polymers solely from this compound are not extensively detailed in the provided search results, its potential as a comonomer or a primary monomer for specialized applications is recognized . Research has also investigated its reactivity in polymerization compared to similar compounds like methacrylonitrile (B127562), noting differences in activation energies and steric factors due to the methyl group position cdnsciencepub.com.

    Synthesis of Specialized Polymers

    The synthesis of specialized polymers utilizing this compound as a monomer is an area of research interest. These polymers are often designed to leverage the inherent properties that this compound can impart, such as increased thermal stability and mechanical strength smolecule.com.

    Polymers synthesized with this compound as a monomer have demonstrated several advantageous properties:

    Properties of this compound-Derived Polymers

    Copolymers and Conetworks

    This compound has demonstrated utility as a comonomer, with its incorporation into polymer chains contributing to enhanced thermal stability and improved mechanical properties of the resulting materials . Specific research has characterized polyacrylonitrile (B21495) resins containing this compound copolymerization units, typically in the range of 10-15 wt% google.com. Studies determining chain transfer constants for this compound with MMA and styrene (B11656) also suggest its potential for copolymerization with these monomers within radical and RAFT polymerization systems researchgate.net. The ability to copolymerize different monomers allows for the tailoring of material properties for specific applications nih.gov.

    Data Tables

    Table 1: Copolymer Composition of this compound in Polyacrylonitrile

    Monomer UnitWeight Percentage (wt%)
    This compound10–15
    AcrylonitrileRemainder

    Source: google.com

    Table 2: Activation Energies for Ethyl Radical Addition to this compound Isomers

    IsomerEl - E2 (kcal/mol)
    cis-Crotononitrile5.0 ± 0.5
    trans-Crotononitrile5.2 ± 0.6

    Source: cdnsciencepub.com Note: These values pertain to the addition of ethyl radicals to the double bond of this compound isomers, not its polymerization.

    Compound Names Mentioned:

    this compound (but-2-enenitrile)

    Methyl methacrylate (B99206) (MMA)

    Styrene

    Acrylonitrile (prop-2-enenitrile)

    Allyl cyanide

    Methacrylonitrile

    2-butenenitrile (synonym for this compound)

    Dithioesters

    Xanthates

    Trithiocarbonates

    Dithiocarbamates

    Biological Activity and Toxicological Research

    Neurotoxic Effects and Mechanisms

    Crotononitrile (B213123) has been the subject of extensive neurotoxicological research, revealing significant effects on the nervous system. Studies in animal models have demonstrated that exposure to this compound can lead to a range of neurological symptoms, including vestibular dysfunction and behavioral abnormalities. nih.govsigmaaldrich.com The neurotoxic properties of this compound are complex and appear to be influenced by its isomeric form and metabolic activation. nih.gov

    Ocular and Respiratory Tract Irritation

    In addition to its neurotoxic effects, this compound is also known to be an irritant. scbt.comcpachem.com Exposure can cause irritation to the eyes, skin, and respiratory system. scbt.comcpachem.comcoleparmer.comsigmaaldrich.com Inhalation of this compound vapors may lead to respiratory tract irritation. coleparmer.comgodavaribiorefineries.com

    Some studies have observed corneal opacity in animals treated with cis-crotononitrile, an effect not seen with the trans-isomer. nih.govoup.com This further highlights the differential toxicity of the two isomers.

    Central Nervous System Effects

    While the ECC syndrome induced by cis-crotononitrile is primarily attributed to vestibular toxicity, research has also explored other effects on the central nervous system (CNS). oup.com In rats exposed to cis-crotononitrile, gliosis (a response to CNS injury) has been observed in various brain regions, including the retina, olfactory bulb, superior and inferior colliculus, hypothalamus, hippocampus, and cingulate cortex. nih.gov However, significant neuronal degeneration in the CNS is not a characteristic feature of cis-crotononitrile toxicity. oup.com

    Conversely, trans-crotononitrile, while sparing the vestibular system in rats, induces a selective pattern of neuronal degeneration in the CNS. oup.comresearchgate.net Key targets include the inferior olive and the piriform cortex. oup.comresearchgate.netnih.gov This selective neurotoxicity results in motor deficits distinct from the ECC syndrome. oup.comresearchgate.net

    Studies in mice have also indicated that this compound can alter the metabolism of serotonin (B10506) and dopamine (B1211576) in the brain, suggesting that changes in these neurotransmitter systems may be involved in the development of the observed dyskinetic syndromes. nih.gov

    Metabolic Activation and Cytochrome P450 Enzymes

    The metabolism of this compound is believed to play a crucial role in its toxicity. Cytochrome P450 (CYP) enzymes, a superfamily of enzymes involved in the metabolism of a wide range of compounds, are implicated in the bioactivation of this compound. nih.govmdpi.comuv.es

    Research suggests that CYP-mediated metabolism can lead to the formation of reactive metabolites that contribute to the observed toxic effects. Specifically, the enzyme CYP2E1 has been investigated for its role in this compound metabolism. nih.gov Studies using CYP2E1-null mice have shown that while CYP2E1-mediated metabolism is a major pathway for cyanide release and subsequent lethality from cis-crotononitrile, it is not necessary for its vestibular toxicity. nih.gov In fact, CYP2E1-null mice were found to be slightly more susceptible to the vestibulotoxic effects of cis-crotononitrile. nih.gov This suggests that a different CYP isoform or metabolic pathway is likely responsible for the vestibular toxicity. core.ac.uk

    Comparison with Other Nitriles

    The metabolism and toxicity of this compound can be better understood when compared with other structurally related nitriles. benthamdirect.com

    Methacrylonitrile (B127562) is structurally similar to this compound and is also metabolized by multiple CYP enzymes. benthamdirect.combenthamscience.com A key feature of methacrylonitrile's toxicology is that its acute toxicity is strongly associated with the in vivo liberation of cyanide, a characteristic it shares with this compound. wikipedia.org This is a point of contrast with acrylonitrile, where cyanide's role is considered less dominant. wikipedia.org The acute toxic effects of methacrylonitrile in animals, such as convulsions and loss of consciousness, are consistent with cyanide poisoning and can be counteracted by cyanide antidotes. wikipedia.org Investigating its metabolism is complicated by the involvement of multiple CYP enzymes, similar to the challenges faced in fully elucidating this compound's pathways. benthamdirect.comnih.gov

    Allylnitrile provides a striking parallel to cis-crotononitrile in its metabolic activation and resulting toxicities. core.ac.uk Research has conclusively shown that, like cis-crotononitrile, allylnitrile's acute lethality is mediated by CYP2E1 through the release of cyanide. ub.edunih.govuni.lu In experiments with wild-type and CYP2E1-null mice, the absence of CYP2E1 protected against mortality but not against vestibular toxicity. uni.luresearchgate.net This establishes that allylnitrile also exhibits competing metabolic pathways leading to distinct toxic outcomes. core.ac.uk It has been hypothesized that the vestibular toxicity of allylnitrile is mediated by the epoxidation of its double bond by a different CYP isoform, possibly CYP2A5. uni.lu

    The table below offers a direct comparison of the metabolic pathways and toxicities of cis-crotononitrile and allylnitrile.

    Feature cis-Crotononitrile Allylnitrile
    Primary Lethal Pathway CYP2E1-mediated metabolismCYP2E1-mediated metabolism
    Mechanism of Lethality Cyanide ReleaseCyanide Release
    Primary Organ-Specific Toxicity Vestibular ToxicityVestibular Toxicity
    Pathway for Vestibular Toxicity CYP-mediated (non-CYP2E1)CYP-mediated (non-CYP2E1), possibly CYP2A5
    Effect in CYP2E1-null mice Reduced lethality, preserved vestibular toxicityReduced lethality, preserved vestibular toxicity

    Data compiled from comparative toxicology studies. core.ac.uknih.govuni.lu

    Interactions with Biological Systems

    This compound's interactions with biological systems are dictated by its chemical structure, specifically its α,β-unsaturated system and the polar nitrile group. These features allow it to engage with biological molecules through several mechanisms, leading to the observed toxic effects. numberanalytics.com

    The primary mechanism of interaction is believed to be covalent bonding. numberanalytics.com As an α,β-unsaturated nitrile, this compound is an electrophilic compound and can act as a Michael acceptor. This allows it to react with biological nucleophiles, such as the sulfhydryl groups in cysteine residues of proteins and in glutathione (B108866). The reaction with glutathione is a Phase II detoxification process, forming a mercapturic acid conjugate that can be excreted. uomus.edu.iq However, if this detoxification pathway is overwhelmed, this compound can form covalent adducts with critical cellular macromolecules like proteins and DNA, leading to enzyme inhibition, disruption of cellular function, and potential genotoxicity. numberanalytics.com

    The bioactivation by cytochrome P450 enzymes represents another key interaction. As detailed previously, this enzymatic process transforms the relatively stable parent compound into highly reactive intermediates (e.g., via hydroxylation or epoxidation). These metabolites can then cause cellular damage, leading to the observed neurotoxic and vestibulotoxic outcomes in rodents.

    Microbial Growth Modulation

    This compound's interaction with microorganisms reveals a complex profile that includes both growth-promoting and inhibitory effects, depending on the microbial species and environmental context. frontiersin.org The molecule's α,β-unsaturated nitrile structure is key to its biological interactions.

    In some cases, this compound can serve as a substrate for microbial communities, supporting their growth. frontiersin.org Studies on compost-derived bacterial communities have shown that this compound, along with succinonitrile (B93025) and acetonitrile, had a growth-promoting effect, suggesting that some members of the microbial community possess the ability to degrade these nitriles. frontiersin.org The bacterium Rhodococcus rhodochrous has been identified as capable of metabolizing this compound, utilizing it as a source of carbon and nitrogen. This metabolic capability is attributed to enzymes like nitrilases, which hydrolyze nitriles into carboxylic acids and ammonia (B1221849). frontiersin.org

    Interactive Table: Effects of this compound on Microbial Growth

    Microbial Species/CommunityObserved EffectReference
    Compost-derived bacterial communitiesGrowth-promoting frontiersin.org
    Rhodococcus rhodochrousMetabolized as a carbon and nitrogen source
    Various bacterial strainsInhibition by some derivatives dntb.gov.ua

    Implications for Safety Assessments in Laboratory and Industrial Settings

    The dual nature of this compound's microbial interaction has significant implications for safety assessments in laboratory and industrial environments. ontosight.ai A thorough understanding of its toxicological profile and its effects on microorganisms is crucial for developing robust safety protocols. ontosight.ai

    In laboratory settings, the Occupational Safety and Health Administration (OSHA) mandates the development of a Chemical Hygiene Plan (CHP) for workplaces that handle hazardous chemicals. ei1.com For this compound, which is classified as a highly flammable liquid and harmful if swallowed or in contact with skin, this plan is essential. godavaribiorefineries.comcoleparmer.comtcichemicals.com Safety protocols must include the use of appropriate personal protective equipment (PPE) such as protective goggles, gloves, and clothing. godavaribiorefineries.comcoleparmer.comsigmaaldrich.com Work should be conducted in well-ventilated areas or under a laboratory chemical hood to prevent inhalation of vapors. godavaribiorefineries.comechemi.comtsi.com Given its potential to modulate microbial growth, procedures for decontaminating spills and disposing of waste must be clearly defined to prevent unintentional contamination of microbial cultures or the broader laboratory environment. godavaribiorefineries.comscbt.com

    In industrial settings, where the quantities of this compound are larger, safety assessments must also consider environmental impact. godavaribiorefineries.comscbt.com The potential for this compound to be released into wastewater systems is a key concern, as its antimicrobial properties could disrupt the microbial ecosystems essential for wastewater treatment. Therefore, industrial sites must implement engineering controls to minimize releases and have emergency plans for handling spills. godavaribiorefineries.comscbt.com Risk assessments for industrial applications should evaluate the compound's potential to persist or bioaccumulate, although current data suggests it is not considered to be persistent, bioaccumulative, and toxic (PBT). godavaribiorefineries.com

    Interactive Table: Safety Assessment Considerations for this compound

    SettingKey Safety ConsiderationRationale & Reference
    Laboratory Development of a Chemical Hygiene Plan (CHP).Required by OSHA for handling hazardous chemicals to ensure worker protection. ei1.com
    Use of Personal Protective Equipment (PPE).Protects against skin and eye irritation, and inhalation of harmful vapors. godavaribiorefineries.comcoleparmer.comsigmaaldrich.com
    Work in well-ventilated areas/fume hoods.Minimizes exposure to flammable and toxic vapors. godavaribiorefineries.comechemi.comtsi.com
    Defined spill and waste disposal procedures.Prevents environmental contamination and unintended effects on microbial systems. godavaribiorefineries.comscbt.com
    Industrial Engineering controls to prevent environmental release.Mitigates the risk of contaminating soil and water systems. godavaribiorefineries.com
    Assessment of impact on wastewater treatment.This compound's antimicrobial properties can inhibit essential microbial processes.
    Emergency response planning for spills.Ensures rapid and effective containment and cleanup of larger-scale releases. godavaribiorefineries.comscbt.com
    Adherence to transport regulations.This compound is regulated as a flammable and toxic liquid. scbt.com

    Applications in Medicinal and Agrochemical Chemistry Research

    Pharmaceutical Drug Synthesis

    Crotononitrile (B213123) is a valuable precursor in the synthesis of pharmaceutical compounds. google.comgodavaribiorefineries.com Its chemical structure, featuring both a double bond and a nitrile group, allows for a variety of chemical transformations, making it an important starting material for numerous drugs. smolecule.comlookchem.com

    Introduction of Nitrogen-Containing Functional Groups

    A primary application of this compound in medicinal chemistry is its ability to introduce nitrogen-containing functional groups into molecular structures. smolecule.com Nitrogen heterocycles are a prominent feature in many pharmaceuticals, and this compound provides an efficient route to their synthesis. mdpi.comopenmedicinalchemistryjournal.com The nitrile group (C≡N) is a key functional group that can be transformed into various other nitrogen-containing moieties, such as amines and amides, which are fundamental components of many biologically active compounds. organicchemistrydata.org

    Intermediates for Active Pharmaceutical Ingredients

    This compound serves as an important intermediate in the production of Active Pharmaceutical Ingredients (APIs). google.comgodavaribiorefineries.comlookchem.compharma-dept.gov.in An intermediate in pharmaceutical manufacturing is a molecule that is produced during the synthesis of an API but requires further chemical changes to become the final active drug substance. pharma-dept.gov.in The use of this compound as a starting material or intermediate is crucial in the multi-step synthesis of various pharmaceuticals. smolecule.comevonik.comagnopharma.com

    Table 1: this compound as a Pharmaceutical Intermediate

    Application Area Role of this compound Significance
    Pharmaceutical Synthesis Starting material or intermediate Enables the creation of complex drug molecules. smolecule.comlookchem.com
    API Production Precursor to APIs Forms the core structure of the final active drug. godavaribiorefineries.compharma-dept.gov.in
    Agrochemicals Intermediate Used in the synthesis of herbicides, insecticides, and fungicides. smolecule.comlookchem.com

    Heterocyclic Compound Synthesis for Medicinal Applications

    The reactivity of this compound makes it a valuable component in the synthesis of heterocyclic compounds, which are ring structures containing atoms of at least two different elements. smolecule.comopenmedicinalchemistryjournal.comjmchemsci.com These structures are of immense interest in medicinal chemistry due to their presence in a vast number of drugs. reachemchemicals.com

    Research has demonstrated that this compound can react with other chemical entities, such as diazoketones, to form pyridazinone derivatives. In one synthetic pathway, 4-chlorobenzaldehyde (B46862) was reacted with this compound in the presence of sodium cyanide to produce 4-(4-chlorophenyl)-3-methyl-4-oxobutyronitrile. asianpubs.org This intermediate, after several steps including treatment with hydrazine (B178648) hydrate, yielded a 6-(4-chloro-3-nitrophenyl)-5-methyl-4,5-dihydro-2H-pyridazine-3-one derivative. asianpubs.org Further transformations of this pyridazinone scaffold can lead to the synthesis of novel pyridazinonylbenzotriazoles. asianpubs.org Studies have also explored the behavior of coumarin-3-yl crotononitriles in reactions to synthesize coumarin (B35378) C-3 substituted pyridazine (B1198779) and pyridazinone derivatives. researchgate.net

    This compound is also an important intermediate in the synthesis of pyridine (B92270) derivatives. guidechem.com For instance, the condensation of beta-amino-alpha,gamma-dicyanothis compound with acetophenone (B1666503) yields 2-amino-4-phenylpenta-1,3-diene-1,1,3-tricarbonitrile. nih.gov This product can then be used to create pyridine derivatives through reactions with aromatic aldehydes followed by cyanomethylene reagents. nih.gov

    The synthesis of pyrazole (B372694) derivatives, another important class of heterocyclic compounds in medicinal chemistry, can also involve this compound. postdocjournal.commdpi.comorganic-chemistry.org While direct synthesis from this compound itself is a subject of ongoing research, derivatives of this compound are utilized in pyrazole synthesis. For example, the reaction of beta-amino-alpha,gamma-dicyanothis compound with reagents like hydrazines can lead to the formation of pyrazole derivatives. nih.gov

    Table 2: Heterocyclic Scaffolds Synthesized from this compound Derivatives

    Heterocyclic Scaffold Reactants with this compound Derivative Resulting Derivative Class Reference
    Pyridazinone Diazoketones Pyridazinone derivatives
    Pyridazinone 4-Chlorobenzaldehyde, Hydrazine hydrate Pyridazinonylbenzotriazoles asianpubs.org
    Pyridine Acetophenone, Aromatic aldehydes, Cyanomethylene reagents Pyridine derivatives nih.gov
    Pyrazole Hydrazines Pyrazole derivatives nih.gov
    Isoxazole (B147169) Derivatives

    Isoxazole derivatives are a class of heterocyclic compounds recognized for their presence in various pharmacologically active agents. The synthesis of these derivatives can be achieved through various routes, often involving cycloaddition reactions. nih.gov One notable method involves the reaction of β-amino-α,γ-dicyanothis compound, a derivative of this compound, with hydroxylamine. nih.gov This reaction leads to the formation of isoxazole structures that can be further modified. nih.gov The versatility of the isoxazole ring system makes it a target in drug discovery, with derivatives exhibiting a wide spectrum of biological activities. unifi.it

    Research has demonstrated the synthesis of novel isoxazole derivatives through one-pot condensation reactions, highlighting the efficiency of modern synthetic methods in generating these valuable compounds. ur.edu.plresearchgate.net These studies underscore the importance of isoxazole scaffolds in the development of new therapeutic agents. ur.edu.pl

    Thiophene (B33073) Derivatives

    Thiophene and its derivatives are another important class of heterocyclic compounds with broad applications. The synthesis of thiophene derivatives often utilizes the Gewald reaction, a multicomponent reaction that can involve starting materials derived from this compound. For instance, a derivative of this compound, 2-amino-4-phenylpenta-1,3-diene-1,1,3-tricarbonitrile, can be reacted with elemental sulfur to yield thiophene derivatives. nih.gov

    Further research has shown the cyclization of this compound derivatives with sulfur and a base like triethylamine (B128534) to produce aminothiophene carbonitriles. researchgate.net These intermediates are valuable for the subsequent synthesis of more complex heterocyclic systems, such as thieno[2,3-d]pyrimidines. researchgate.net

    Starting Material Derived from this compoundReagentResulting Thiophene Derivative
    2-amino-4-phenylpenta-1,3-diene-1,1,3-tricarbonitrileElemental SulfurThiophene derivatives nih.gov
    2-cyano-4-(...)-crotononitrileSulfur, Triethylamine2-amino-5-(...)-thiophene-3-carbonitrile researchgate.net
    Pyrimidinones (B12756618)

    Pyrimidinones are heterocyclic compounds that are integral to the structure of many biologically active molecules, including certain nucleobases. The synthesis of pyrimidinones can be achieved through the cyclocondensation of a β-oxoanilide with this compound, which affords a pyridine derivative that can be a precursor to pyrimidinone structures. scirp.org Another approach involves the reaction of 4-alkoxy-1,1,1-trihalo-3-alken-2-ones with urea (B33335) to construct the pyrimidine (B1678525) ring, which can then be further functionalized. sbq.org.br While not a direct reaction of this compound itself, these methods showcase the utility of related structures in pyrimidinone synthesis.

    The development of novel thieno[3,2-d]pyrimidinones has been reported, starting from precursors that can be conceptually linked to the reactivity of nitrile-containing compounds. researchgate.net Furthermore, the synthesis of triazole-linked 6-amino-5-cyano-2(1H)-pyrimidinone dimers has been achieved through click chemistry, demonstrating advanced methods for creating complex pyrimidinone-based structures. heteroletters.org

    Coumarin-3-yl this compound Derivatives

    Coumarins are a well-known class of compounds with a wide range of biological activities. The synthesis of coumarin-3-yl this compound derivatives has been described, starting from 3-acetyl or 3-benzoyl coumarin. researchgate.net These derivatives serve as versatile intermediates for the synthesis of new heterocyclic compounds. researchgate.netresearchgate.net The reactivity of the this compound moiety attached to the coumarin core allows for further chemical transformations, leading to a diverse array of fused and substituted heterocyclic systems. researchgate.net

    The behavior of these coumarin-3-yl crotononitriles towards various electrophilic and nucleophilic reagents has been investigated, with the aim of preparing novel pyridazine and pyridazinone derivatives. researchgate.net

    Agrochemical Synthesis

    This compound is a valuable intermediate in the production of various agrochemicals, including herbicides and insecticides. myskinrecipes.comcymitquimica.comsolubilityofthings.com Its chemical properties enable the synthesis of active ingredients that help protect crops and improve agricultural productivity. myskinrecipes.com

    Herbicides

    The use of this compound in the synthesis of herbicides is a significant application in the agrochemical industry. myskinrecipes.com It serves as a building block for creating molecules with herbicidal activity. myskinrecipes.com For instance, certain isoxazole derivatives, which can be synthesized using this compound-related precursors, have been investigated for their use as herbicides in crops like wheat and barley. anu.edu.au The specific molecular structures derived from this compound contribute to the efficacy of these herbicidal compounds.

    Insecticides

    This compound is also employed in the manufacturing of insecticides. myskinrecipes.com Plant-derived compounds and their synthetic analogues often form the basis of modern insecticides. mdpi.com While direct synthesis pathways from this compound for specific commercial insecticides are proprietary, its role as an intermediate is acknowledged in the broader context of pesticide synthesis. google.comsigmaaldrich.com The chemical framework provided by this compound can be elaborated into more complex structures that exhibit insecticidal properties. biosynth.com

    Advanced Analytical and Spectroscopic Characterization Techniques

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules like crotononitrile (B213123). It provides detailed information about the chemical environment of individual atoms, enabling the differentiation of isomers and the precise assignment of proton and carbon signals within the molecule.

    NMR spectroscopy is instrumental in distinguishing between the cis (Z) and trans (E) isomers of this compound. The spatial arrangement of the methyl and cyano groups relative to the carbon-carbon double bond results in distinct NMR spectra for each isomer. The identification of cis- and trans-crotononitrile can be achieved by comparing their experimentally obtained NMR spectra with previously published and verified spectral data. cdnsciencepub.com This comparative analysis is a standard procedure for confirming the isomeric composition of a sample. cdnsciencepub.com For instance, a sample of this compound was found to contain approximately 40% trans isomer and 60% cis isomer, along with minor impurities, which were identified through this method. cdnsciencepub.com

    The ability to distinguish between isomers is crucial for studying processes such as thermal isomerization. In such studies, NMR is used to determine the relative concentrations of the cis and trans forms at equilibrium, providing data to calculate thermodynamic parameters like enthalpy (ΔH) and entropy (ΔS) of the isomerization reaction. cdnsciencepub.com

    The assignment of signals in both ¹H and ¹³C NMR spectra to specific atoms in the this compound molecule is fundamental for its structural confirmation. While specific, detailed signal assignments for this compound were not found in the provided search results, the principles of NMR spectroscopy allow for a general interpretation.

    ¹H NMR Spectroscopy: In proton NMR, the chemical shift, integration, and multiplicity (splitting pattern) of the signals provide information about the electronic environment, the number of protons, and the neighboring protons, respectively. magritek.com For the isomers of this compound, one would expect to see signals corresponding to the methyl group (-CH₃) and the two vinyl protons (-CH=CH-). The coupling constants (J-values) between the vinyl protons are particularly diagnostic for distinguishing between cis and trans isomers.

    ¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.inhw.ac.uk Each non-equivalent carbon atom in this compound will produce a distinct signal. hw.ac.uk The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached groups. libretexts.org One would expect to see four distinct signals for each isomer of this compound, corresponding to the methyl carbon, the two olefinic carbons, and the nitrile carbon. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the definitive assignment of the carbon signals. hw.ac.uk The chemical shifts for carbons in similar chemical environments, such as those in a double bond or adjacent to a cyano group, can be predicted based on established ranges. libretexts.orgchemguide.co.uk

    Gas Chromatography-Mass Spectrometry (GC-MS)

    Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify volatile compounds. etamu.edu In the context of this compound analysis, GC is employed to separate the cis and trans isomers from each other and from other impurities present in a sample. cdnsciencepub.com The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio (m/z), aiding in their identification. etamu.edu

    The NIST Mass Spectrometry Data Center contains GC-MS data for 2-Butenenitrile (a synonym for this compound), which can be used as a reference for identification. nih.govnist.gov The mass spectrum of this compound is characterized by a series of peaks, with the most abundant peak (top peak) and the second most abundant peak providing a fragmentation pattern that can be used for identification. nih.gov

    Table 1: GC-MS Data for 2-Butenenitrile from NIST Library

    Parameter Value
    NIST Number 230526
    Library Main library
    Total Peaks 35
    m/z Top Peak 41
    m/z 2nd Highest 67

    Source: PubChem CID 637921 nih.gov

    The retention time in the gas chromatogram, which is the time it takes for a compound to pass through the GC column, is another key parameter for identification. etamu.edu Different isomers will typically have different retention times.

    Fourier Transform Ion Cyclotron Resonance Spectrometry (FT-ICR)

    Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry is a high-resolution mass spectrometry technique that offers exceptionally high mass accuracy and resolving power. mdpi.com This makes it particularly well-suited for the analysis of complex mixtures and for the precise determination of the elemental composition of ions. mdpi.comnationalmaglab.org

    In FT-ICR-MS, ions are trapped in a strong magnetic and electric field, where they undergo a cyclotron motion at a frequency dependent on their m/z ratio. mdpi.com By applying a radio-frequency pulse and then detecting the time-domain image current, a Fourier transform can be applied to obtain a high-resolution mass spectrum. ubc.ca This technique is advantageous for distinguishing between isobaric (same nominal mass) and isomeric species. mdpi.com While a specific application of FT-ICR to this compound was not detailed in the provided search results, its capabilities would be highly beneficial for resolving this compound from other C₄H₅N isomers in complex samples and for confirming its elemental formula with high confidence. The high mass resolution of FT-ICR can also be used to observe the fine isotopic patterns of molecules, further aiding in their identification. mpg.de

    Spectroscopic Studies in Astrophysical Contexts

    The detection of molecules in interstellar space heavily relies on rotational spectroscopy. mpg.de The unique rotational spectrum of a molecule serves as a fingerprint, allowing for its unambiguous identification in astronomical observations. rsc.org this compound and its isomers are of interest to astrochemists, and their rotational spectra have been studied to enable their search in molecular clouds. researchgate.netoup.com

    High-resolution rotational spectroscopy has been used to measure and analyze the spectra of both cis- and trans-crotononitrile. researchgate.netoup.com For cis-crotononitrile, both microwave (8–16 GHz) and millimeter-wave (50–120 GHz) spectra have been measured. researchgate.net The analysis of these spectra allows for the accurate determination of spectroscopic constants, which can then be used to predict the frequencies of other rotational transitions. rsc.orgresearchgate.net These predictions are essential for searching for these molecules in astronomical sources like the Taurus Molecular Cloud 1 (TMC-1). researchgate.netoup.com

    The analysis of the rotational spectra provides accurate rotational and internal rotation parameters. oup.com This detailed spectroscopic information is crucial for understanding the physical and chemical conditions of the interstellar medium where these molecules might be found. oup.com

    Hyperfine Structure Analysis

    Hyperfine structure in spectroscopy refers to small shifts and splittings in the energy levels of atoms and molecules. inflibnet.ac.innumberanalytics.com These effects arise from the interaction between the magnetic or electric moments of the nucleus and the fields created by the electrons. inflibnet.ac.innumberanalytics.com In the case of this compound (CH₃CH=CHCN), the hyperfine structure in its rotational spectrum is primarily caused by the interaction of the electric quadrupole moment of the nitrogen nucleus (¹⁴N) with the electric field gradient of the molecule. aip.org

    In a study of the microwave spectrum of cis-crotononitrile, researchers anticipated observing this hyperfine structure. aip.org However, the fine structure splittings were found to be too small to be resolved with the instrumentation used in that particular study. aip.org Many of the observed spectral lines were broadened (1-2 MHz wide), which was attributed to unresolved hyperfine structure from the nitrogen nucleus's quadrupole coupling effects or splittings due to the internal rotation of the methyl group. aip.org

    Conversely, for trans-crotononitrile, the hyperfine structure has been successfully modeled in astronomical observations. researchgate.netaanda.org When identifying the rotational transitions of trans-crotononitrile in the Taurus Molecular Cloud-1 (TMC-1), the synthetic spectra generated to match the observed data explicitly included the hyperfine structure to achieve an accurate fit. researchgate.netaanda.org This indicates that under the high-resolution conditions of radio astronomy observations and with precise laboratory frequency data, the hyperfine splittings of trans-crotononitrile are a measurable and important feature of its spectrum.

    Detection in Molecular Clouds

    This compound, in both its trans and cis isomeric forms, has been detected in interstellar molecular clouds, which are vast, cold, and dense regions of space where stars and planets form. aanda.orgastrochymist.org These detections provide crucial data points for understanding the complex organic chemistry that occurs in the interstellar medium (ISM). arxiv.org

    The primary location for these detections has been the Taurus Molecular Cloud-1 (TMC-1), a well-studied cold dark cloud. aanda.orgastrochymist.org The discovery was made using the Quilombo Spectroscopic Survey in the Interstellar Medium (QUIJOTE) line survey, a project that uses radio telescopes to search for the characteristic rotational fingerprints of molecules in space. aanda.orgoup.com

    In 2022, a team of researchers reported the discovery of five cyano derivatives of propene in TMC-1, including trans-crotononitrile and cis-crotononitrile. aanda.org The identification was based on observing multiple rotational transitions for each isomer and matching their frequencies to those precisely measured in laboratory spectroscopy experiments. researchgate.net For trans-crotononitrile, transitions with rotational quantum numbers (J) from 7 to 11 for Kₐ=0 and Kₐ=1 states were detected. researchgate.net

    Analysis of the observational data allowed for the determination of the physical conditions and abundances of these isomers in TMC-1. aanda.org

    Table 1: Observational Data for this compound Isomers in TMC-1

    Parametertrans-Crotononitrilecis-CrotononitrileReference
    Rotational Temperature (Tᵣₒₜ) 7 ± 1 K7 ± 1 K aanda.org
    Column Density (N) (5.0 ± 0.5) × 10¹⁰ cm⁻²(1.3 ± 0.2) × 10¹¹ cm⁻² aanda.org
    Abundance (relative to H₂) (5.0 ± 0.5) × 10⁻¹²Not specified, but 2-3 times more abundant than trans aanda.org

    The data reveals that both isomers exist at an extremely low rotational temperature of approximately 7 Kelvin. aanda.org Interestingly, the cis isomer was found to be 2-3 times more abundant than the trans isomer, which is significant because the trans isomer is the lower-energy, more stable form on Earth. aanda.org This non-thermodynamic abundance ratio suggests that the formation of these molecules in cold dark clouds is governed by chemical kinetics rather than thermal equilibrium. aanda.org The proposed chemical pathway involves the reaction between the cyanide radical (CN) and propene. oup.com

    Beyond TMC-1, other complex organic nitriles have been found in molecular clouds like Sagittarius B2(N) (Sgr B2(N)), highlighting these environments as active sites of organic synthesis. acs.orgacsmaryland.orgscience.gov The detection of this compound and its isomers adds important pieces to the puzzle of interstellar organic chemistry. arxiv.org

    Scanning Electron Microscopy (SEM) for Biological Tissue Analysis

    Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to generate high-resolution images of a specimen's surface topography. azom.comnih.gov It is widely used in the life sciences to examine the detailed three-dimensional morphology of cells and tissues at the micro- and nanoscale. thermofisher.comnih.gov

    The fundamental principle of SEM involves scanning an electron beam across a sample. thermofisher.com As the electrons interact with the specimen, they produce various signals, primarily secondary electrons and backscattered electrons. Detectors collect these signals, and the intensity of the signal at each point on the scan is used to construct a detailed image of the surface. nih.gov

    Because SEM requires the sample to be in a high vacuum, biological specimens, which are largely composed of water and are non-conductive, must undergo a specific preparation process to prevent damage and imaging artifacts. nih.govresearchgate.net This multi-step procedure typically includes:

    Fixation: The tissue is stabilized, usually with chemical fixatives like glutaraldehyde, to preserve its structure in a near-native state. nih.gov

    Dehydration: The water is removed from the tissue by passing it through a series of graded solvents, such as ethanol. nih.gov

    Drying: To prevent the collapse of delicate structures due to surface tension as the final solvent evaporates, a technique like critical point drying is often employed. nih.govnih.gov

    Coating: The dried, non-conductive sample is coated with a thin layer of a conductive metal, such as gold or palladium, using a device called a sputter coater. nih.gov This coating prevents the buildup of static charge on the surface when it is hit by the electron beam. nih.gov

    While no specific studies were found that utilize SEM to analyze biological tissue after exposure to this compound, the technique is well-suited for such investigations. For instance, SEM could be employed to visualize any morphological changes, cellular damage, or alterations in tissue architecture resulting from the neurotoxic effects of certain nitriles.

    High-Performance Thin-Layer Chromatography (HPTLC)

    High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated and automated form of thin-layer chromatography (TLC) that provides improved separation efficiency, sensitivity, and reproducibility. scribd.comcrpsonline.come-bookshelf.de It is a powerful analytical technique used for the separation, identification, and quantification of substances in complex mixtures. google.comhebmu.edu.cn

    The principle of HPTLC is based on adsorption chromatography. scribd.com The separation occurs on a high-performance stationary phase, which is a fine-particle (typically 5 µm) silica (B1680970) gel layer coated on a glass or aluminum plate. scribd.comsigmaaldrich.com

    The key steps in an HPTLC analysis are:

    Sample Application: A small, precise volume of the sample solution is applied to the plate as a narrow band or spot using an automated applicator. scribd.comjfda-online.com

    Development: The plate is placed in a developing chamber containing a shallow pool of a solvent mixture (the mobile phase). sigmaaldrich.com The mobile phase moves up the plate via capillary action, and as it passes over the sample spot, the components of the mixture partition between the stationary phase and the mobile phase. sigmaaldrich.com Separation is achieved based on the different affinities of the components for the two phases; compounds with lower affinity for the stationary phase and higher solubility in the mobile phase travel further up the plate. scribd.com

    Densitometric Scanning: After development, the separated components appear as compact spots or bands. The plate is then analyzed using a densitometer (or scanner), which measures the absorbance or fluorescence of the spots at a specific wavelength. hebmu.edu.cn The resulting chromatogram can be used for both qualitative identification (based on the retention factor, Rf) and quantitative analysis (based on the peak area or height). hebmu.edu.cn

    For the analysis of a small, moderately polar organic molecule like this compound, a normal-phase HPTLC system would be suitable. sci-hub.se This would typically involve a silica gel plate as the stationary phase and a non-polar or moderately polar mobile phase. sci-hub.se Specialized plates, such as those modified with cyano (CN) groups, are also available and can offer different selectivity for separating nitriles and other polar compounds. sigmaaldrich.comsci-hub.se HPTLC's advantages of high sample throughput, low solvent consumption, and minimal sample preparation make it a versatile tool for analyzing compounds like this compound in various matrices. crpsonline.come-bookshelf.de

    X-ray Crystallography (for derivatives/intermediates)

    This method is invaluable in chemistry for confirming the structure of newly synthesized compounds and for providing insights into reaction mechanisms by characterizing stable intermediates or products. ncsu.edunumberanalytics.com To obtain a structure, the compound of interest must first be grown as a single, high-quality crystal. nih.gov

    While this compound itself is a liquid at room temperature, X-ray crystallography can be applied to its solid derivatives or to crystalline intermediates formed in its reactions. A study involving the reaction of an N-acylimino-1,2,3-triazolium ylide with this compound provides such an example. researchgate.net In this research, this compound was used as a reactant in a multicomponent reaction to synthesize a complex heterocyclic product. researchgate.net X-ray crystallography was employed to unambiguously determine the molecular structure of the resulting crystalline product. researchgate.net This analysis confirmed the connectivity of the atoms and the stereochemistry of the newly formed molecule, which was essential for understanding the reaction pathway and the role of the this compound-derived intermediate. researchgate.net

    Computational Chemistry and Theoretical Studies

    Quantum Mechanical Calculations

    While specific Austin Model 1 (AMI) calculations for crotononitrile (B213123) are not extensively detailed in readily available literature, the principles of semi-empirical methods like AMI are routinely applied to molecules of this nature. These methods utilize a simplified Hamiltonian and parameters derived from experimental data to provide rapid calculations of molecular properties such as geometries, heats of formation, and dipole moments. For a molecule like this compound, AMI calculations would be employed to quickly predict its stable conformations (cis and trans isomers) and to obtain initial geometries for higher-level theoretical investigations.

    Modeling of Reaction Mechanisms and Transition States

    The thermal cis-trans isomerization of this compound has been a subject of interest for understanding unimolecular reaction dynamics. Computational modeling plays a crucial role in elucidating the mechanism of such reactions by identifying the transition state connecting the cis and trans isomers.

    Theoretical studies suggest that the isomerization proceeds through a transition state where the C=C double bond is significantly twisted. The energy barrier for this process, known as the activation energy, can be calculated using various quantum chemical methods. For the gas-phase thermal isomerization of this compound, a study of its kinetics provided experimental values for the Arrhenius parameters, which describe the temperature dependence of the reaction rate. cdnsciencepub.com While this study was primarily experimental, it laid the groundwork for computational models to replicate and further analyze the transition state structure and energetics. The study found that the cis isomer of this compound is thermodynamically more stable than the trans isomer. cdnsciencepub.com The activation energy for the isomerization is influenced by the conjugation between the double bond and the nitrile group. cdnsciencepub.com

    Table 7.2.1: Experimental Kinetic Data for the Thermal Cis-Trans Isomerization of this compound cdnsciencepub.com

    Parameter Value
    log A (s⁻¹) 11.0 ± 1.0
    Activation Energy (kcal/mol) Not explicitly stated in the abstract, but noted to be lower than that of 2-butene (B3427860) and higher than that of cyanostyrene.
    ΔH° (kcal/mol) -0.27 ± 0.08

    Note: The data pertains to the equilibrium between the cis and trans isomers.

    Prediction of Spectroscopic Constants

    Computational chemistry is a powerful tool for predicting the spectroscopic constants of molecules, which are fundamental to interpreting experimental spectra. These constants include rotational constants (A, B, C) and vibrational frequencies.

    Rotational Spectroscopy: Theoretical calculations can predict the rotational constants of the cis and trans isomers of this compound with high accuracy. These calculations are typically performed at high levels of theory, such as coupled-cluster or density functional theory (DFT), and can aid in the assignment of experimentally observed rotational transitions. The predicted rotational constants are directly related to the molecule's moments of inertia and thus provide precise information about its geometry.

    Vibrational Spectroscopy: The vibrational frequencies of this compound have been studied both experimentally and theoretically. acs.org Quantum chemical calculations can predict the complete set of vibrational modes for both the cis and trans isomers. These theoretical predictions are invaluable for assigning the bands observed in infrared (IR) and Raman spectra. The calculations can also provide information on the intensities of the vibrational transitions, aiding in the interpretation of the experimental spectra. A detailed vibrational analysis of both cis- and trans-crotononitrile has been reported, providing a comprehensive assignment of the fundamental vibrations based on experimental data. acs.org

    Thermochemical Stability Studies

    Thermochemical stability, often quantified by the enthalpy of formation (ΔHf°), is a critical parameter in understanding the energetic properties of a molecule. Computational thermochemistry provides methods to calculate these properties with a high degree of accuracy.

    For this compound, the relative stability of the cis and trans isomers has been investigated. Experimental studies on the thermal isomerization have shown that the cis isomer is more stable than the trans isomer by a small margin. cdnsciencepub.com Computational studies can corroborate these findings by calculating the ground-state energies of both isomers. High-level ab initio and DFT methods can provide accurate relative energies and enthalpies of formation. These calculations are crucial for building accurate thermochemical databases and for modeling chemical processes involving this compound.

    Environmental and Ecological Research

    Environmental Fate and Degradation

    Understanding how Crotononitrile (B213123) behaves in the environment is crucial for assessing its potential risks. This includes its persistence, mobility, and breakdown processes.

    Biodegradation

    Microbial degradation represents a significant pathway for the removal of this compound from the environment. Several bacterial strains have demonstrated the capability to metabolize this compound.

    Microbial Metabolism: Studies have identified specific microorganisms capable of breaking down this compound. For instance, strains of Rhodococcus rhodochrous, including J1 and K22, have been investigated for their nitrile-degrading activities. Rhodococcus rhodochrous J1 exhibits a hydrolysis efficiency of 28% for this compound relative to benzonitrile, mediated by its nitrilase activity . Rhodococcus rhodochrous K22 possesses a novel nitrilase with optimal activity at pH 5.5, a characteristic that deviates from the typical pH optima of most nitrilases .

    Bioreactor Applications: The bacterium Bacillus subtilis N4/pHTnha-ami, known for its organonitrile-degrading and biofilm-forming capabilities, has been utilized in moving bed biofilm reactors for the removal of this compound and other nitriles nih.govcvut.cz.

    Predicted Biodegradability: Quantitative Structure-Activity Relationship (QSAR) modeling suggests that this compound is likely to be readily biodegradable europa.eu. However, specific experimental data on its degradation rates in various environmental matrices like soil and water are limited in the provided literature.

    Persistence and Mobility

    Potential Environmental Release Pathways

    This compound can enter the environment through industrial emissions, including vapors and aqueous effluents from manufacturing plants who.int. Accidental releases during storage and transport are also potential pathways. Its classification as "highly flammable liquid and vapour" and "highly hazardous to water" (WGK 3 in Germany) underscores the importance of preventing its release into aquatic environments godavaribiorefineries.comscbt.comtcichemicals.com.

    Impact on Biological Systems

    The presence of this compound in the environment can lead to various impacts on biological systems, from microorganisms to more complex organisms.

    Aquatic Ecosystems

    This compound is characterized as harmful to aquatic organisms and may cause long-term adverse effects in aquatic environments godavaribiorefineries.comscbt.com. While specific ecotoxicity data (e.g., LC50 or EC50 values for aquatic species) are not detailed, the general threat posed by industrial chemicals to aquatic ecosystems, affecting biodiversity and ecosystem health, is well-documented researchgate.net. Its classification as highly hazardous to water further emphasizes the need for stringent controls to prevent its entry into water bodies tcichemicals.com.

    Terrestrial Ecosystems

    Direct research findings on the specific impact of this compound on terrestrial ecosystems are not prominent in the provided search results. General discussions on environmental contaminants in terrestrial systems highlight how pollutants can affect soil properties, water dynamics, and plant growth, but these are not directly linked to this compound copernicus.orgnih.govnine-esf.orgmagtechjournal.com.

    Microbial Communities

    Nitriles, as a class of compounds, can influence bacterial communities in diverse ways. Some nitriles have demonstrated growth-promoting effects on specific microbial populations researchgate.netfrontiersin.org. Conversely, other nitriles can be lethal or exhibit growth-suppressing effects, depending on the specific compound and the bacterial strain involved frontiersin.org. The ability of strains like Rhodococcus rhodochrous to utilize this compound as a carbon and nitrogen source highlights its role in microbial metabolism and suggests its potential use in bioremediation strategies .

    Neurotoxicological Effects

    This compound has been extensively studied for its neurotoxic properties, particularly in animal models. Exposure can lead to significant neurological effects, including motor deficits and behavioral abnormalities in rodents . Specific research has shown that cis-Crotononitrile administration can induce dose-dependent vestibular dysfunction in mice, manifesting as circling movements and hyperactivity, accompanied by hair cell loss in the inner ear . The mechanism underlying these neurotoxic effects is hypothesized to involve bioactivation by cytochrome P450 enzymes .

    Compound Name List

    this compound

    Acrylonitrile

    Acetonitrile

    N-capronitrile

    Propionitrile

    Benzonitrile

    Dodecyl ethyl sulfide (B99878)

    Acrylamide

    Adiponitrile

    2-Pentenenitrile

    Future Research Directions and Emerging Applications

    Novel Synthetic Methodologies

    The development of new synthetic routes for crotononitrile (B213123) is geared towards improving yield, safety, and cost-effectiveness, while also aiming for specific isomers. Traditional methods have often involved hazardous reagents or produced low yields. Recent innovations focus on overcoming these limitations.

    One promising approach starts with the inexpensive and readily available crotonic acid. google.com A modern preparation method involves a two-step process:

    First, crotonic acid is reacted with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) to form an intermediate, which is then reacted with an ammonia (B1221849) water solution to produce crotonamide (B15916).

    The resulting crotonamide is then dehydrated using reagents like benzenesulfonyl chloride and pyridine (B92270) to yield crude this compound, which can be purified by distillation. google.com

    This method is notable for its high yield of the trans-crotononitrile isomer and for the ability to recover the pyridine, which reduces production costs and environmental impact. google.com It represents a significant improvement over older methods that utilized highly toxic inputs such as potassium cyanide or suffered from low yields and dangerous operating conditions.

    MethodologyStarting MaterialKey ReagentsKey AdvantagesReference
    Modern Dehydration RouteCrotonic AcidThionyl chloride, Ammonia, Benzenesulfonyl chloride, PyridineHigh yield of trans-isomer, Lower cost, Pyridine recovery google.com
    Traditional Cyanide Route(Not specified)Potassium Cyanide(Not specified)(General knowledge)

    Catalysis Development and Optimization

    This compound has been identified as an effective hydrogen acceptor in various ruthenium-catalyzed hydrogen transfer reactions. organic-chemistry.org This role is crucial for oxidation reactions where alcohols or aldehydes are converted into other functional groups without the need for harsh, stoichiometric oxidants. The optimization of these catalytic systems is an active area of research.

    Key research findings include:

    Oxidation of Alcohols and Aldehydes: In the presence of a catalyst system combining Ru(PPh3)3(CO)H2 with xantphos (B1684198), this compound acts as a hydrogen acceptor to facilitate the oxidation of alcohols and aldehydes to their corresponding methyl esters when methanol (B129727) is used as the solvent. organic-chemistry.org

    Synthesis of Pyrazoles: Ruthenium-catalyzed hydrogen transfer from 1,3-diols in the presence of this compound can be used to synthesize 1,4-disubstituted pyrazoles. organic-chemistry.org

    Fischer Indole Synthesis: A novel, one-step version of the Fischer indole synthesis uses catalytic oxidation of primary and secondary alcohols in the presence of phenylhydrazines and Lewis acids, with this compound serving as the hydrogen acceptor. This method expands the range of suitable starting materials. organic-chemistry.org

    Future work in this area will likely focus on developing more efficient and selective catalysts, expanding the scope of substrates, and lowering catalyst loading to improve the economic and environmental viability of these processes.

    Catalytic ApplicationCatalyst SystemRole of this compoundProductReference
    Oxidation of Alcohols/AldehydesRu(PPh3)3(CO)H2 with xantphosHydrogen AcceptorMethyl Esters organic-chemistry.org
    Synthesis of Pyrazoles from 1,3-diolsRuthenium-based catalystHydrogen Acceptor1,4-Disubstituted Pyrazoles organic-chemistry.org
    Fischer Indole Synthesis from AlcoholsRuthenium-based catalyst with Lewis acidHydrogen AcceptorIndoles organic-chemistry.org

    Exploration of New Polymer Applications

    The unique chemical structure of this compound, featuring both a nitrile group and a carbon-carbon double bond, makes it a candidate monomer for creating specialized polymers. Research is ongoing to explore its potential in polymer chemistry to develop materials with unique properties. Polymers derived from this compound are anticipated to exhibit high mechanical strength, excellent thermal stability, and resistance to various solvents. smolecule.com

    While the homopolymerization of this compound is one area of interest, its use in copolymerization with other monomers presents a broader field of research. By incorporating this compound into polymer chains, material scientists can tailor properties for specific high-performance applications. This approach is analogous to the use of related monomers like crotonate esters and other nitriles (e.g., acrylonitrile, phthalonitriles) to produce advanced materials, including degradable copolymers and high-temperature composites for the aerospace sector. e3s-conferences.orgnih.govspecificpolymers.com Future exploration will likely focus on synthesizing and characterizing these new polymers for use in advanced materials such as coatings, adhesives, and composites. smolecule.com

    Advanced Toxicological Modeling and Biomarkers

    Understanding the toxicological profile of any chemical is crucial for ensuring safe handling and use. Future research on this compound will move beyond traditional animal testing towards more advanced, mechanism-based toxicological models. This involves using computational tools and high-throughput screening to predict potential adverse effects.

    One key area is the development of Adverse Outcome Pathways (AOPs) . An AOP provides a framework that links a molecular initiating event—the initial interaction of a chemical with a biological molecule—through a series of key events at the cellular and tissue level to an adverse outcome in an organism. For a compound like this compound, research could focus on identifying its specific molecular targets and the subsequent biological cascade.

    Another emerging direction is the identification of gene expression biomarkers . By exposing human cells to a chemical and analyzing the changes in gene activity, scientists can develop a "biomarker" signature that is predictive of a specific toxicological effect. This approach can be used to screen thousands of chemicals to identify those that might cause harm through specific pathways, such as the NF-κB signaling pathway, which is critical in inflammation and immune responses.

    Targeted Medicinal Chemistry Research

    The nitrile group is an important functional group found in numerous pharmaceutical agents. nih.gov The α,β-unsaturated nitrile structure within this compound makes it a molecule of interest for targeted medicinal chemistry research. This structural motif is recognized as a key building block for synthesizing a variety of nitrogen-containing heterocyclic compounds, such as pyridines and pyrroles, which are prevalent scaffolds in drug molecules.

    The reactivity of the α,β-unsaturated system allows it to be targeted by nucleophiles, such as amino acid residues (e.g., serine) within enzyme active sites. This provides an opportunity for medicinal chemists to design potent and selective enzyme inhibitors. nih.gov Furthermore, the nitrile group itself is a valuable pharmacophore. It is metabolically stable and can act as a bioisostere for groups like carbonyls or halogens, and its strong dipole facilitates polar interactions and hydrogen bonding with protein targets. nih.govnih.gov

    Future research will likely involve using this compound or its derivatives as starting points for creating libraries of novel compounds. These libraries can then be screened against various biological targets to identify "hit" compounds that can be further optimized into potential drug candidates. godavaribiorefineries.com

    Integration with Green Chemistry Principles

    The future synthesis and application of this compound will be increasingly guided by the principles of green chemistry. This framework aims to reduce the environmental impact of chemical processes by focusing on aspects such as waste prevention, energy efficiency, and the use of safer chemicals.

    The integration of these principles can be seen in several emerging research directions for this compound:

    Waste Prevention and Atom Economy: Novel synthetic methods, such as the one starting from crotonic acid, are being designed to maximize the incorporation of all starting materials into the final product, thereby preventing waste. google.com

    Catalysis: The use of catalytic reagents, as seen in the ruthenium-catalyzed reactions, is superior to using stoichiometric reagents because catalysts are used in small amounts and can be recycled, reducing waste. organic-chemistry.org

    Safer Solvents and Auxiliaries: Research is directed towards using less hazardous solvents and minimizing auxiliary substances. The recovery and reuse of substances like pyridine in synthesis is a step in this direction. google.com

    Design for Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure minimizes energy requirements, reducing both environmental and economic impacts.

    By consciously applying these principles, the chemical industry can ensure that the production and use of this compound are more sustainable.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.